[1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin typically involves the acetylation of biopterin derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the biopterin molecule.
Industrial Production Methods
Industrial production methods for 2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reactions but may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different biopterin derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of biopterin.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various biopterin derivatives with different functional groups, which can be used as intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological processes involving biopterin derivatives.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin involves its interaction with specific molecular targets and pathways. The acetyl groups on the compound can be hydrolyzed to release biopterin, which then participates in various biochemical reactions. These reactions are crucial for the synthesis of neurotransmitters and other important biomolecules .
Comparison with Similar Compounds
Similar Compounds
Biopterin: The parent compound of 2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin.
Tetrahydrobiopterin: A reduced form of biopterin with significant biological activity.
Dihydrobiopterin: An intermediate in the reduction of biopterin to tetrahydrobiopterin.
Uniqueness
2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Its acetyl groups provide protection during chemical reactions, allowing for selective modifications at other positions on the biopterin molecule .
Properties
IUPAC Name |
[1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCDAMAYHYAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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